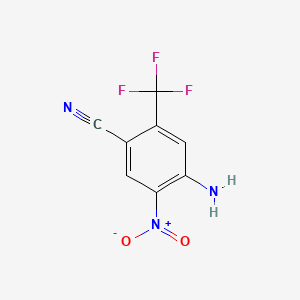

5-Amino-2-cyano-4-nitrobenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-cyano-4-nitrobenzotrifluoride is a chemical compound with the formula C8H5F3N2. It has a molecular weight of 186.1339 . It is also known by other names such as 5-Aminno-2-cyanobenzotrifluoride, 4-amino-2-(trifluoromethyl)benzonitrile, and 4-ciano-3-trifluormetil-anilin .

Molecular Structure Analysis

The molecular structure of this compound can be represented in 2D or 3D models . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 186.1339 .Aplicaciones Científicas De Investigación

Chemical Reactions and Spectroscopy

5-Amino-2-cyano-4-nitrobenzotrifluoride has been utilized in various chemical reactions. For instance, its analogue, 2-Fluoro-5-nitrobenzonitrile, demonstrated reactivity with amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resultant N-(2-cyano-4-nitrophenyl) derivatives provided insights into the ortho nitro group's orientation in the aromatic nucleus (Wilshire, 1967).

Synthesis of Novel Compounds

This compound has been involved in the synthesis of novel compounds. For example, the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide led to the formation of triazolo[4,5-d]pyrimidine-7-carbonitriles and imidazole-4,5-dicarbonitriles, which were further characterized by spectroscopic methods and single-crystal X-ray diffraction (Al‐Azmi & Vinodh, 2021).

Development of Energetic Materials

The compound has been used in the creation of energetic materials. For example, the amination of energetic anions has led to the preparation of high-performing materials, exhibiting high explosive performances and a range of sensitivities (Klapötke, Piercey, & Stierstorfer, 2012).

Polymer Science

In polymer science, this compound has contributed to the development of fluorinated polyimides with improved solubility, color intensity, and thermal properties. These polymers have potential applications in various industries due to their inherent viscosities, solubility in various solvents, and thermal stability (Yang & Hsiao, 2004).

Crystal Structure Analysis

The compound's derivatives have also been studied for their crystal structures, providing insights into molecular interactions and bonding. For instance, the crystal structure of 5-amino-2-nitrobenzoic acid was determined, revealing intermolecular hydrogen bonds and other structural features (Mrozek & Głowiak, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-5-nitro-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-6(13)7(14(15)16)1-4(5)3-12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUHABIDZGASAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.